molecular formula C11H19NO3Si B1340238 N-Boc-2-Hydroxydimethylsilanyl-pyrrole CAS No. 879904-82-2

N-Boc-2-Hydroxydimethylsilanyl-pyrrole

Cat. No. B1340238
M. Wt: 241.36 g/mol
InChI Key: RLDVDBYGGISJNL-UHFFFAOYSA-N
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Description

Enantioselective Synthesis and Applications

The enantioselective synthesis of N-Boc pyrrolidine derivatives has been extensively studied, particularly through palladium-catalyzed α-arylation processes. One study demonstrates the use of Pd-catalyzed α-arylation of N-Boc pyrrolidine, employing a chiral auxiliary to achieve high enantiomeric ratios. This method has been applied to the synthesis of various natural products, including (R)-crispine A and (S)-nicotine, showcasing its versatility and potential for complex molecule construction . Another communication reveals a similar enantioselective Pd-catalyzed α-arylation, which provides a reliable route to synthesize a broad range of functionalized 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios .

Regiocontrolled Oxidation of Silyloxypyrroles

A novel method for the synthesis of 5-hydroxy-3-pyrrolin-2-ones has been reported, which involves the conversion of N-Boc-3-pyrrolin-2-ones into 2-triisopropylsilyloxypyrroles followed by oxidation with dimethyldioxirane. This process yields N-Boc-5-hydroxy-3-pyrrolin-2-ones with high regiocontrol and efficiency .

Chemical Polymerization and Properties

The synthesis of N-hexyl-cyclopental[c]pyrrole and its subsequent polymerization to a novel polypyrrole has been explored. The resulting polymer exhibits solubility in organic solvents and redox conductivity, with detailed characterization provided through various spectroscopic and analytical techniques. This research highlights the potential of pyrrole derivatives in the development of conductive polymers .

Carbonylative Approaches to Pyrrole Derivatives

A palladium iodide-catalyzed carbonylative approach to functionalized pyrrole derivatives has been developed. This method utilizes N-Boc-1-amino-3-yn-2-ols and leads to a mixture of Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters. The process is notable for its ability to produce highly functionalized pyrrole derivatives in a single step, which can be further manipulated to synthesize complex natural products .

Partial Reduction and Natural Product Synthesis

The partial reduction of N-Boc pyrroles has been investigated, providing routes to disubstituted pyrrolines with high diastereoselectivity. This methodology has been applied to the synthesis of natural products such as omuralide and hyacinthacine A1. Additionally, routes to enantiopure substituted pyrroline compounds have been developed, utilizing chiral protonation or enzymatic desymmetrization .

Lewis Acid-Catalyzed Reactions

The treatment of 1-(2-isocyanophenyl)pyrrole with boron trifluoride leads to the formation of pyrrolo[1,2-a]quinoxaline. This reaction can be modified in the presence of aldehydes or ketones to yield 4-(1-hydroxyalkyl)pyrrolo[1,2-a]quinoxalines, demonstrating the versatility of Lewis acid-catalyzed reactions in pyrrole chemistry .

Scalable Synthesis of Silyloxypyrrole

An efficient and scalable process for the synthesis of N-Boc-2-tert-butyldimethylsiloxypyrrole has been described. The process involves a three-step, one-pot sequence starting from (±)-4-amino-3-hydroxybutyric acid, leading to the target compound without the need for chromatographic purification. This method has been demonstrated in a pilot plant, highlighting its practicality for large-scale production .

Scientific Research Applications

  • Proteomics Research

    • Summary of the Application : N-Boc-2-Hydroxydimethylsilanyl-pyrrole is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques.
  • Biomedical Polymers

    • Summary of the Application : N-Boc-2-Hydroxydimethylsilanyl-pyrrole could potentially be used in the synthesis of biomedical polymers . Biomedical polymers have been extensively developed for promising applications in a lot of biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .
  • Coordinative Compounds with Biological Applications

    • Summary of the Application : N-Boc-2-Hydroxydimethylsilanyl-pyrrole could potentially be used in the synthesis of coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species . These compounds have shown valuable antimicrobial and antitumor activities, as well as the ability to generate metal-containing polymers suitable for various medical purposes .
    • Methods of Application : The specific methods of application in the synthesis of these coordinative compounds are not provided in the source .
    • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
  • Hydrogels in Energy Applications

    • Summary of the Application : N-Boc-2-Hydroxydimethylsilanyl-pyrrole could potentially be used in the synthesis of hydrogels for energy applications . Hydrogels are three-dimensional, hydrophilic, polymeric networks capable of absorbing large amounts of water or biological fluids .
    • Methods of Application : The specific methods of application in the synthesis of hydrogels for energy applications are not provided in the source .
    • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

The safety information indicates that “N-Boc-2-Hydroxydimethylsilanyl-pyrrole” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 2-[hydroxy(dimethyl)silyl]pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3Si/c1-11(2,3)15-10(13)12-8-6-7-9(12)16(4,5)14/h6-8,14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDVDBYGGISJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479056
Record name N-Boc-2-Hydroxydimethylsilanyl-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-Hydroxydimethylsilanyl-pyrrole

CAS RN

879904-82-2
Record name N-Boc-2-Hydroxydimethylsilanyl-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 879904-82-2
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